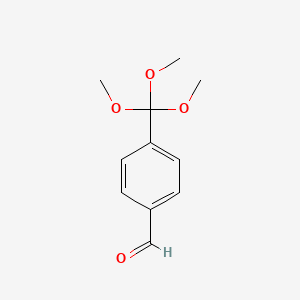
4-(Trimethoxymethyl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Trimethoxymethyl)benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of three methoxy groups attached to the benzene ring and an aldehyde functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trimethoxymethyl)benzaldehyde can be achieved through several methods. One common approach involves the use of 1,2,3-trimethoxybenzene as the starting material. This compound undergoes a substitution reaction followed by oxidation to yield this compound . The reaction typically involves the use of oxoethanoic acid and hydrochloric acid under Lewis acidic catalytic activation .
Industrial Production Methods: For industrial-scale production, the synthesis of this compound often involves the use of gallic acid derivatives and dimethyl sulfate as alkylating agents . The reaction is carried out in the presence of phase transfer catalysts and sodium hydroxide at controlled temperatures ranging from 50 to 70°C . This method is advantageous due to its high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Trimethoxymethyl)benzaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Major Products:
Oxidation: 4-(Trimethoxymethyl)benzoic acid
Reduction: 4-(Trimethoxymethyl)benzyl alcohol
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(Trimethoxymethyl)benzaldehyde has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(Trimethoxymethyl)benzaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity . Additionally, the methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
3,4,5-Trimethoxybenzaldehyde: This compound has similar structural features but differs in the position of the methoxy groups.
4-(Methoxymethyl)benzaldehyde: Lacks the additional methoxy groups, resulting in different chemical properties and reactivity.
Uniqueness: 4-(Trimethoxymethyl)benzaldehyde is unique due to the presence of three methoxy groups, which enhance its solubility in organic solvents and influence its reactivity in various chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules .
Eigenschaften
Molekularformel |
C11H14O4 |
|---|---|
Molekulargewicht |
210.23 g/mol |
IUPAC-Name |
4-(trimethoxymethyl)benzaldehyde |
InChI |
InChI=1S/C11H14O4/c1-13-11(14-2,15-3)10-6-4-9(8-12)5-7-10/h4-8H,1-3H3 |
InChI-Schlüssel |
JHFPTJYYDNLZIL-UHFFFAOYSA-N |
Kanonische SMILES |
COC(C1=CC=C(C=C1)C=O)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















